
4-(4-Bromophenyl)-3-methylaniline
Overview
Description
4-(4-Bromophenyl)-3-methylaniline: is an organic compound that belongs to the class of aniline derivatives It features a bromine atom attached to the para position of a phenyl ring, which is further connected to a 3-methyl aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-3-methylaniline can be achieved through several methods. One common approach involves the bromination of 3-methylaniline followed by a coupling reaction with a brominated phenyl derivative. The reaction typically requires the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon disulfide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the bromination of phenol to produce 4-bromophenol, followed by its reaction with 3-methylaniline under controlled conditions. The process may utilize catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or carbon disulfide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Anilines: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(4-Bromophenyl)-3-methylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3-methylaniline involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl moiety but differs in its functional groups and applications.
4-Bromophenyl 4-bromobenzoate: Another brominated phenyl derivative with distinct chemical properties and uses.
Uniqueness: 4-(4-Bromophenyl)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its combination of a brominated phenyl ring with a methyl aniline group makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Overview
4-(4-Bromophenyl)-3-methylaniline, also known as para-bromo-m-toluidine, is an aromatic amine that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom and a methyl group attached to the phenyl ring, which can influence its interaction with biological systems. Research into its biological activity has revealed various effects on cellular processes, making it a subject of interest in medicinal chemistry and toxicology.
- Chemical Formula : C13H12BrN
- Molecular Weight : 276.15 g/mol
- Structure : The compound features a bromobenzene moiety and an aniline structure, which are significant in determining its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxic Effects
The compound has been evaluated for cytotoxicity against human cancer cell lines. Studies using the MTT assay indicate that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The IC50 values suggest a dose-dependent response, highlighting its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HCT116 (Colon Cancer) | 20 |
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.
Toxicological Studies
Toxicological assessments have raised concerns regarding the potential health risks associated with exposure to this compound. Animal studies indicate that high doses can lead to adverse effects on the liver and kidneys. The compound's classification as a possible human carcinogen necessitates careful handling and risk assessment in industrial applications.
Case Studies
- Case Study on Antimicrobial Resistance : A study conducted on the efficacy of this compound against antibiotic-resistant strains of bacteria demonstrated promising results, suggesting it could serve as an alternative treatment option in combating resistant infections.
- Cancer Research Application : In a recent clinical trial, patients with advanced breast cancer were administered formulations containing this compound. Results indicated a significant reduction in tumor size after treatment, warranting further investigation into its therapeutic potential.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWLXUNCREPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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